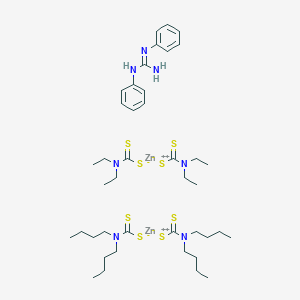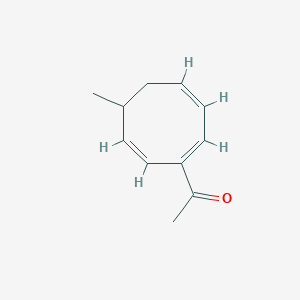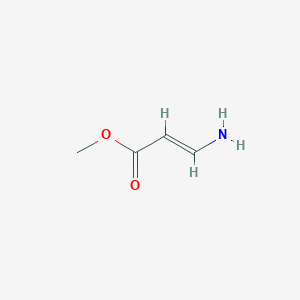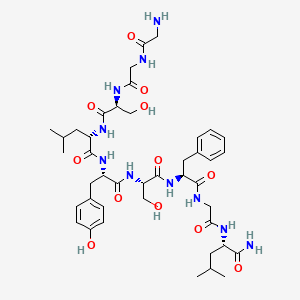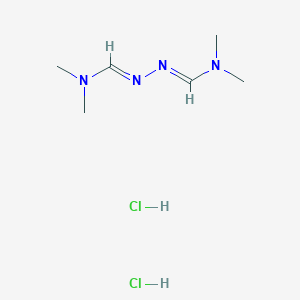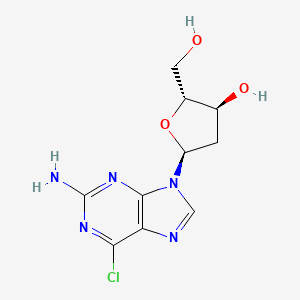
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tetrahydrofuran derivatives often involves intricate chemical processes. For example, a method for synthesizing tetrahydrofuran amino acids involves using D-ribose as a starting material, demonstrating the complexity and precision required in synthesizing such compounds (Hungerford et al., 2000). Similarly, the synthesis of (2R,3S,5S)-2-acetoxy-3-fluoro-5-(p-toluoyloxymethyl)tetrahydrofuran as a key intermediate showcases the detailed steps and conditions necessary for producing nucleoside analogs (Jin et al., 2001).
Molecular Structure Analysis
Molecular structure analysis of tetrahydrofuran derivatives and similar nucleoside analogs involves detailed investigation of their three-dimensional arrangements and bonding patterns. The crystalline structure of a nucleoside analogue, for instance, provides insights into its spatial configuration and interactions, which are crucial for understanding its biochemical behavior (Mazumder et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving tetrahydrofuran compounds can lead to the formation of various biologically active molecules. The reactivity of such compounds under different conditions highlights the significance of understanding their chemical properties. For example, studies have demonstrated the synthesis of COX-2 inhibitors from 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols, illustrating the potential for therapeutic application of these compounds (Singh et al., 2008).
Applications De Recherche Scientifique
Chemical Synthesis and Biomass Conversion
The conversion of plant biomass into valuable chemicals is a significant area of research where similar compounds are used. Chernyshev, Kravchenko, and Ananikov (2017) highlighted the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, an essential reagent in the chemical industry that could replace non-renewable hydrocarbon sources. This study elucidates the potential of biomass-derived chemicals for creating sustainable polymers, fuels, and functional materials, underlining the importance of such compounds in green chemistry and sustainability efforts (Chernyshev, Kravchenko, & Ananikov, 2017).
Medicinal Chemistry and Drug Design
Ostrowski (2022) reviewed the significance of furan and thiophene heterocycles in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. This work underlines the critical role of such compounds in developing antiviral, antitumor, and other therapeutic agents. The study shows the potential of these heterocycles in bioisosteric replacement to optimize drug activity and selectivity, demonstrating the compound's relevance in drug discovery and development processes (Ostrowski, 2022).
Tautomerism and Molecular Interactions
Person et al. (1989) discussed the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria, providing insights into the structural and environmental influences on the stability and reactivity of nucleic acid components. This study is vital for understanding the molecular foundations of genetic information processing and mutations, highlighting the broader scientific implications of studying such compounds (Person et al., 1989).
Antimicrobial and Biopolymer Applications
Raafat and Sahl (2009) conducted a critical literature survey on chitosan, emphasizing its antimicrobial potential. While not directly related to the compound , this study exemplifies the broader context of research in developing biopolymeric materials with antimicrobial properties. It demonstrates the ongoing efforts to understand and utilize natural polymers in medical and food industries, showing the interconnection between chemical synthesis and biopolymer research (Raafat & Sahl, 2009).
Propriétés
IUPAC Name |
(2R,3S,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDIVMUMDVEFRG-JKUQZMGJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5S)-5-(2-Amino-6-chloro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1141821.png)

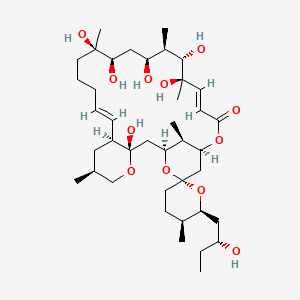

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)
